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Compound of Interest

Compound Name: AMS-17

Cat. No.: B12418300

These application notes provide detailed protocols for researchers, scientists, and drug
development professionals to measure the activity of ADAM17 (A Disintegrin and
Metalloproteinase 17), also known as Tumor Necrosis Factor-a Converting Enzyme (TACE).
The protocols cover both cell-free enzymatic assays and cell-based shedding assays.

ADAML17 is a key enzyme involved in the ectodomain shedding of various transmembrane
proteins, including growth factors and cytokines like TNF-a.[1][2] Its dysregulation is linked to
inflammatory diseases and cancer, making it a significant therapeutic target.[1][3] Accurate
measurement of its activity is crucial for understanding its biological roles and for screening
potential inhibitors.[4][5]

Signaling Pathway: ADAM17-Mediated Substrate
Shedding

ADAM17 is a transmembrane protease that, upon activation by various stimuli, cleaves the
extracellular domain (ectodomain) of its substrates.[6] This process, known as "shedding,"
releases the soluble ectodomain, which can then act as a signaling molecule. The remaining
membrane-tethered portion of the substrate can also initiate intracellular signaling. The
activation of ADAM17 itself is a rapid and reversible process, often involving conformational
changes rather than just removal of its inhibitory pro-domain.[7]
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Caption: General mechanism of ADAM17 activation and substrate ectodomain shedding.

Protocol 1: In Vitro ADAM17 Activity Assay Using a
Fluorogenic Peptide Substrate

This protocol describes a direct enzymatic assay to measure the activity of purified,
recombinant ADAM17 using a fluorescence resonance energy transfer (FRET) peptide
substrate.[8] Cleavage of the peptide by ADAM17 separates a fluorophore from a quencher,
resulting in a measurable increase in fluorescence.[5]

Experimental Workflow
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Caption: Workflow for the in vitro fluorogenic ADAM17 activity assay.

Materials and Reagents

¢ Recombinant human ADAM17
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o Fluorogenic ADAM17 peptide substrate (see Table 1)

o Assay Buffer: 25 mM Tris, pH 8.0, 6 x 10~ % Brij-35.[9][10] (Note: Some protocols may vary,
e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 2 mM CaClz, 5 uM ZnSOa, and 0.01% Brij-35).[9]

« Inhibitor of choice (e.g., TAPI-1, see Table 2) for control experiments.
e DMSO (for dissolving substrate and inhibitors).
o Black 96-well microplate.

e Fluorescence microplate reader.

Methodology

» Reagent Preparation:

o Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO.[9][10] Store
aliquots at -70°C, protected from light.[10]

o Dilute the recombinant ADAM17 enzyme to the desired concentration in Assay Buffer. The
optimal concentration should be determined empirically.

o Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to
the final desired concentration (typically around 10 uM).[9][10]

o

If testing inhibitors, prepare serial dilutions in DMSO.

o Assay Procedure:

o Add 50 pL of Assay Buffer to each well of a black 96-well plate.

o Add 20 pL of diluted ADAM17 enzyme to the appropriate wells. For background wells, add
20 pL of Assay Buffer instead.

o Add 10 pL of the test inhibitor dilution or DMSO vehicle (final DMSO concentration should
be <1%).[9][10]

o Pre-incubate the plate for 10-15 minutes at 37°C.
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o Initiate the reaction by adding 20 pL of the substrate working solution to all wells.

o Immediately place the plate in a fluorescence reader pre-set to 37°C.

o Data Acquisition:

o Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes)
or as an endpoint reading after a fixed incubation time.

o Use the appropriate excitation and emission wavelengths for the chosen substrate (see
Table 1).[9][10]

e Data Analysis:
o Subtract the background fluorescence (wells without enzyme) from all readings.

o For kinetic reads, determine the initial reaction velocity (Vo) by calculating the slope of the
linear portion of the fluorescence vs. time curve.

o For inhibitor studies, plot the percent inhibition against the inhibitor concentration and fit
the data to a four-parameter logistic curve to determine the IC50 value.[11]

Protocol 2: Cell-Based ADAM17 Shedding Assay

This protocol measures ADAM17 activity within a cellular context by quantifying the release of a
known ADAM17 substrate from the cell surface into the culture medium. This can be done by
monitoring an endogenous substrate (e.g., TNF-a) or an overexpressed, tagged substrate

(e.q., TGFa-AP).[2][7]

Experimental Workflow
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Caption: Workflow for a cell-based ADAM17 substrate shedding assay.

Materials and Reagents

o Cell line expressing the substrate of interest (e.g., THP-1 cells for endogenous TNF-a
shedding).[12]
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e Cell culture medium and supplements.

e Shedding Stimulant: Phorbol-12-myristate-13-acetate (PMA) or other stimuli like LPA, EGF,
or BzATP.[6][7]

o ADAML1Y inhibitor (e.g., GI254023X, TAPI-1) for control experiments.[7][13]
o PBS (Phosphate-Buffered Saline).

o ELISA kit or antibodies specific for the shed ectodomain.[14]

o Cell lysis buffer.

e Protein assay kit (e.g., BCA).

Methodology

e Cell Culture:

o Plate cells at an appropriate density in 24- or 48-well plates and grow to ~80-90%
confluency.

o |nhibitor Pre-treatment:
o Wash the cells once with serum-free medium or PBS.

o Add fresh serum-free medium containing the desired concentration of ADAM17 inhibitor or
DMSO vehicle.

o Pre-incubate for 30-60 minutes at 37°C.
« Stimulation of Shedding:
o Add the shedding stimulant (e.g., PMA at 1-15 ng/mL) to the wells.[6]

o Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[6][7] The optimal time
should be determined empirically.

o Sample Collection:
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o Following incubation, carefully collect the cell culture supernatant.

o Centrifuge the supernatant (e.g., at 1000 x g for 15 minutes) to pellet any detached cells
and debris.[14]

o Transfer the clarified supernatant to a new tube. Samples can be analyzed immediately or
stored at -80°C.

e Quantification of Shed Substrate:

o Use a specific ELISA kit to quantify the amount of shed ectodomain in the supernatant,
following the manufacturer's protocol.[14]

o Alternatively, the shed protein can be detected by Western Blot analysis.
e Data Analysis:

o (Optional) Lyse the remaining cells in the plate and measure the total protein content to
normalize the shedding data to the cell number.

o Calculate the concentration of the shed substrate in each sample using the standard curve
from the ELISA.

o Compare the amount of shedding in stimulated vs. unstimulated cells and inhibitor-treated
vs. vehicle-treated cells.

Data Presentation
Table 1: Commercially Available Fluorogenic Substrates
for ADAM17
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Substrate
FluorophorelQ

Name/Sequenc EX/Em (nm) Km (pM) Vendor
uencher

e

TACE Substrate
Il (DABCYL-
LAQAVRSSSR-
EDANS)

EDANS/DABCYL ~340/~490 ~19 Sigma-Aldrich

PEPDABO064

(Dabcyl-

PRAAAHomophe 5-FAM/Dabcyl 485 /530 N/A BioZyme[9]
TSPK(5FAM)-

NH2)

PEPDABO014
(Dabcyl-
EHADLLAVVAK(
5FAM)-NHz)

5-FAM/Dabcyl 485 /530 N/A BioZyme[10]

ES003 (Mca-
PLAQAV-Dpa- Mca/Dpa N/A N/A R&D Systems
RSSSR-NH2)

N/A: Data not readily available in the search results.

Table 2: Common ADAM17 Inhibitors and Reported ICso
Values
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BENCHE

. ADAM17 ICso ADAMZ10 ICso
Inhibitor Target(s) Notes
(nM) (nM)
Broad-spectrum
TAPI-1 ADAM17, MMPs  8090[13] N/A metalloproteinas
e inhibitor.
Highly selective
ADAM10/ADAM1
G1254023X ; 541,000[13] 5,300[13] for ADAM10 over
ADAM17.[7][13]
o ADAM17/ADAM1 Highly selective
Inhibitor 1 12[1] >10,000[1]
0 for ADAM17.
o ADAM17/ADAM1 Selective for
Inhibitor 2 4[1] 950[1]
0 ADAM17.
Broad-spectrum
Marimastat ADAM17, MMPs  ~3,220 * N/A hydroxamate
inhibitor.[15]

*Value reported in pM and converted for consistency. This value reflects activity in a cell-based

assay.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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